molecular formula C10H9NO2 B8361492 1-Oxo-indan-5-carboxylic acid amide

1-Oxo-indan-5-carboxylic acid amide

Cat. No.: B8361492
M. Wt: 175.18 g/mol
InChI Key: IMSNKNWBAWLKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-indan-5-carboxylic acid amide (CAS 3470-45-9) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a fused oxindole (1-oxo-2,3-dihydro-1H-indene) core structure, functionalized with a carboxamide group. The amide functional group is a key motif in various bioactive molecules and is instrumental in forming hydrogen bonds, which can be critical for binding to biological targets . As a synthetic intermediate, it serves as a versatile precursor for the development of pharmaceuticals and other biologically active compounds . Its structural framework is similar to that of 1-Oxo-indan-5-carboxylic acid, a compound documented for its use as an intermediate in the synthesis of novel ghrelin receptor inverse agonists for potential treatment of obesity-related metabolic diseases , and in the development of pesticidal agents . Researchers utilize this amide derivative in constructing diverse heterocycles and complex molecules, leveraging its reactivity to explore new chemical space for drug discovery. The compound is for research and development use only in a laboratory setting. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

1-oxo-2,3-dihydroindene-5-carboxamide

InChI

InChI=1S/C10H9NO2/c11-10(13)7-1-3-8-6(5-7)2-4-9(8)12/h1,3,5H,2,4H2,(H2,11,13)

InChI Key

IMSNKNWBAWLKTM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C=C(C=C2)C(=O)N

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Oxo Indan 5 Carboxylic Acid Amide Derivatives

Nucleophilic Acyl Substitution at the Amide Moiety

The amide group is a carboxylic acid derivative and can undergo nucleophilic acyl substitution, although it is the least reactive among its class, which also includes acid halides, anhydrides, esters, and thioesters. uomustansiriyah.edu.iqlibretexts.org This low reactivity is due to the resonance stabilization between the nitrogen lone pair and the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Consequently, the amide's nitrogen-containing group is a poor leaving group. libretexts.org

The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl. vanderbilt.edumasterorganicchemistry.com

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid, in this case, 1-oxo-indan-5-carboxylic acid. This reaction requires harsh conditions, such as prolonged heating in strong acid or base. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. A proton transfer to the nitrogen atom follows, making the -NH2 group a better leaving group (as ammonia (B1221849), NH3). libretexts.org

Base-Promoted Hydrolysis: In the presence of a strong base like hydroxide (B78521) (OH-), the hydroxide ion acts as the nucleophile, attacking the amide carbonyl to form a tetrahedral intermediate. The elimination step expels an amide ion (-NH2), which is a very poor leaving group. This step is typically the most difficult. The newly formed carboxylic acid is then deprotonated by the strong base to form a carboxylate salt, driving the reaction to completion. uomustansiriyah.edu.iqlibretexts.org

Due to their stability, amides are prevalent in biological systems, such as in the peptide bonds that form the backbone of proteins. libretexts.org

Reactivity of the Indanone Ring System

The indanone ring system possesses its own distinct reactivity centers: the ketone carbonyl group and the aromatic ring. The presence of the amide substituent at the 5-position influences the reactivity of this system.

Reactions at the Ketone Carbonyl: The ketone at the 1-position can undergo various nucleophilic addition reactions characteristic of ketones. These include:

Reduction: The ketone can be reduced to a secondary alcohol (1-hydroxy-indan-5-carboxylic acid amide) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Condensation Reactions: The α-protons on the carbon adjacent to the ketone (C2) are acidic and can be removed by a base to form an enolate. This enolate can then participate in aldol-type condensation reactions.

Mechanistic Investigations of Amidation Reactions

The formation of the amide bond in 1-oxo-indan-5-carboxylic acid amide from its corresponding carboxylic acid is a critical reaction, often requiring activation of the carboxyl group.

Direct amidation by heating a carboxylic acid and an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. researchgate.net Therefore, catalytic methods or prior activation of the carboxylic acid are more common.

Activation of the Carboxylic Acid: A highly effective method involves converting the carboxylic acid into a more reactive derivative, which possesses a better leaving group than the -OH group of the acid.

PrecursorLeaving GroupGeneral Reaction
Acid Chloride Cl⁻R-COCl + R'NH₂ → R-CONHR' + HCl
Acid Anhydride R-COO⁻(RCO)₂O + R'NH₂ → R-CONHR' + R-COOH
Ester R''O⁻R-COOR'' + R'NH₂ → R-CONHR' + R''OH

Interactive Table: Common Precursors for Amide Synthesis.

The most common laboratory preparation of amides involves the reaction of an amine with an acid chloride. vanderbilt.edu For instance, 1-oxo-indan-5-carboxylic acid can be treated with thionyl chloride (SOCl₂) to form 1-oxo-indan-5-carbonyl chloride. This acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia to yield the target amide. researchgate.net

Catalytic Direct Amidation: To avoid the stoichiometric waste from activating agents, significant research has focused on catalysts for direct amidation. Boron-based catalysts, such as boric acid and related derivatives, have proven effective. Mechanistic studies suggest these catalysts activate the carboxylic acid by forming a complex that enhances the electrophilicity of the carbonyl carbon. mdpi.com

Computational studies, often using Density Functional Theory (DFT), have provided deep insights into the mechanisms of amidation reactions. researchgate.net These studies help to elucidate the energetics of different potential pathways and the structures of transition states.

For the direct, uncatalyzed thermal amidation between a carboxylic acid and an amine, computational models have compared two primary pathways:

Neutral Pathway: Involves the direct attack of the amine on the neutral carboxylic acid.

Ionic Pathway: Proceeds through an initial acid-base reaction to form an ammonium carboxylate salt, which then dehydrates.

DFT studies have indicated that for many systems, the reaction is not a simple, single-pathway process. Instead, it can involve hydrogen-bonded intermediates where the carboxylic acid itself can act as a bifunctional catalyst, facilitating the proton transfers needed for the reaction to proceed. researchgate.net

In catalyzed reactions, computational models show how the catalyst interacts with the carboxylic acid. For example, with boron-based catalysts, a "B-O=C-O-B" cyclic complex can form, which significantly activates the carbonyl group for nucleophilic attack by the amine. mdpi.com The role of the catalyst is to lower the activation energy barrier for the formation of the tetrahedral intermediate and/or facilitate the departure of the leaving group (water).

Structural Modifications and Derivative Synthesis of 1 Oxo Indan 5 Carboxylic Acid Amide

Derivatization at the Amide Nitrogen and Carbonyl Carbon

The amide nitrogen and the carbonyl carbon of 1-oxo-indan-5-carboxylic acid amide are key sites for introducing structural diversity.

N-Substitution of the Amide Group: The amide nitrogen can be readily alkylated or arylated to generate N-substituted derivatives. These reactions typically involve the deprotonation of the amide N-H bond followed by reaction with an appropriate electrophile. A variety of N-substituted imide derivatives have been synthesized by treating anhydrides with amines. doi.org For instance, N-substituted aminoglutethimide (B1683760) derivatives have been prepared by reacting aminoglutethimide with alkylaminoethyl chlorides. doi.org The synthesis of N-aryl carboxamides can also be achieved through the condensation of acid chlorides with amino-aryl derivatives. researchgate.net

Reactions at the Carbonyl Carbon: The carbonyl group of the indanone core undergoes typical carbonyl reactions. Nucleophilic addition reactions are common, where the carbonyl carbon is attacked by a nucleophile. libretexts.orgmasterorganicchemistry.com Acid catalysis can enhance the reactivity of the carbonyl group by protonating the carbonyl oxygen, making the carbon more susceptible to attack. libretexts.orgmasterorganicchemistry.com This principle is applied in reactions like esterification. libretexts.org The carbonyl group can also be a site for reduction reactions.

A summary of representative derivatization reactions is presented below:

Reaction TypeReagents and ConditionsProduct Type
N-Alkylation/ArylationBase, Alkyl/Aryl HalideN-Substituted Amides
Nucleophilic AdditionNucleophile (e.g., Grignard reagent, organolithium)Tertiary Alcohols
ReductionReducing Agent (e.g., NaBH4)1-Hydroxy-indan-5-carboxylic acid amide

Functionalization of the Indanone Core and Aromatic Ring

Further diversification of the this compound structure can be achieved by introducing functional groups onto the indanone core and the fused aromatic ring.

Indanone Core Functionalization: The α-carbon to the carbonyl group is a primary site for functionalization. Reactions such as alkylation and aldol (B89426) condensation can be employed to introduce substituents at this position. For example, the α-position of 1-indanones can be alkylated. rsc.org

Aromatic Ring Functionalization: The aromatic ring of the indanone system can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents such as nitro, halogen, and acyl groups. The directing effects of the existing substituents on the ring will govern the position of the incoming electrophile. For instance, Friedel–Crafts acylation of substituted benzenes can lead to the formation of substituted 1-indanones. nih.gov

The table below outlines some common functionalization strategies:

PositionReaction TypeReagents and ConditionsResulting Substituent
α-CarbonAlkylationBase, Alkyl HalideAlkyl group
Aromatic RingNitrationHNO3, H2SO4Nitro group (-NO2)
Aromatic RingHalogenationX2, Lewis AcidHalogen (e.g., -Cl, -Br)
Aromatic RingFriedel-Crafts AcylationAcyl Chloride, AlCl3Acyl group (-COR)

Design and Synthesis of Fused and Spirocyclic Indanone-Amide Hybrid Structures

The inherent reactivity of the 1-indanone (B140024) framework allows for its use as a building block in the synthesis of more complex molecular architectures, including fused and spirocyclic systems. rsc.org

Fused Ring Systems: Annulation reactions involving 1-indanones are a powerful strategy for constructing fused carbocyclic and heterocyclic frameworks. rsc.org These reactions often proceed through domino sequences, enabling the formation of multiple bonds and rings in a single operation. For example, fused seven-membered carbocycles can be accessed via ring expansion of 1-indanones. rsc.org The synthesis of a novel 5:7:5-fused diimidazodiazepine ring system has also been reported, highlighting the potential for creating unique heterocyclic structures. nih.gov

Spirocyclic Structures: Spirocyclic compounds containing an indanone moiety can be synthesized through various cyclization strategies. rsc.org For instance, enantioselective synthesis of indanone spiro-isochromanone derivatives has been achieved via a dinuclear zinc-catalyzed Michael/transesterification tandem reaction. rsc.org The synthesis of spiro carbocycles can also be accomplished from 1-indanone derivatives, which serve as key precursors for more complex cage-like structures. rsc.orgresearchgate.net

A selection of synthetic approaches towards fused and spirocyclic indanone derivatives is shown below:

Structural TypeSynthetic StrategyKey Intermediates/Reactions
Fused CarbocyclesRing ExpansionTransition-metal catalyzed insertion
Fused HeterocyclesDomino ReactionsFriedel–Crafts alkylation/acylation
Spiro-isochromanonesTandem Michael/Transesterificationα-hydroxy indanones and ortho-ester chalcones
Spiro CarbocyclesRing-Closing Metathesis (RCM)Diallyl indanone derivatives

Synthesis of Amide Derivatives of Indanone Carboxylic Acids

The synthesis of amide derivatives from the corresponding carboxylic acids is a fundamental transformation in organic chemistry. lookchemmall.com

Direct Amidation Methods: While the direct reaction of a carboxylic acid and an amine can be challenging, various methods have been developed to facilitate this conversion. libretexts.org One common approach involves the use of coupling agents to activate the carboxylic acid. lookchemmall.com For example, (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester has been shown to be an efficient coupling agent for the amidation of carboxylic acids under mild conditions. lookchemmall.com Another method involves the use of thionyl chloride to activate the carboxylic acid, allowing for a one-pot synthesis of amides. researchgate.netrsc.org

Conversion from Other Carboxylic Acid Derivatives: Amides can also be readily synthesized from more reactive carboxylic acid derivatives such as acid chlorides and esters. libretexts.orgyoutube.com The reaction of an acid chloride with an amine is a widely used method for amide bond formation. libretexts.orgyoutube.com

Specialized Amide Syntheses: Researchers have developed novel methods for amide synthesis, such as a three-component reaction involving isocyanides, alkyl halides, and water. catrin.com The synthesis of N-arylindazole-3-carboxamide derivatives has also been explored, demonstrating the versatility of these synthetic approaches. nih.gov

The following table summarizes key methods for the synthesis of amide derivatives from indanone carboxylic acids:

Starting MaterialReagents and ConditionsKey Features
Carboxylic AcidCoupling Agent (e.g., DCC, HATU), AmineMild conditions, high yields
Carboxylic AcidSOCl2, AmineOne-pot procedure
Acid ChlorideAmineGenerally high reactivity
EsterAmine, Heat or CatalystCan require more forcing conditions
NitrileHydrolysisUseful for primary amides

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely applied approach for predicting the molecular geometry, vibrational frequencies, and various electronic properties of molecules.

In the context of 1-Oxo-indan-5-carboxylic acid amide, DFT calculations would typically be employed to determine its optimized molecular structure. These calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. For instance, studies on related indanone derivatives have utilized DFT with basis sets like 6-311++G(d,p) to achieve reliable geometric parameters. researchgate.net A similar approach for this compound would likely involve geometry optimization to find the lowest energy conformation.

Furthermore, DFT is instrumental in understanding the reactivity of a molecule through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov For example, in a study of (3Z)-3-(2-oxo-2-phenylethylidene)-1,3-dihydro-2H-indol-2-one, a low frontier orbital energy gap was indicative of high reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. MEP surfaces illustrate the charge distribution within a molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.netnih.gov These maps are useful for predicting how the molecule might interact with other molecules, such as biological targets. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and the amide group, suggesting these as sites for electrophilic attack or hydrogen bonding.

Natural Bond Orbital (NBO) analysis can also be performed to study charge delocalization and intramolecular interactions, which contribute to the molecule's stability. nih.gov

Table 1: Representative DFT-Calculated Properties for a Hypothetical Analysis of this compound

Parameter Description Typical Insights
Optimized GeometryThe lowest energy arrangement of atoms in 3D space.Provides accurate bond lengths and angles.
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates electron-donating ability.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates electron-accepting ability.
HOMO-LUMO GapThe energy difference between the HOMO and LUMO.Relates to chemical reactivity and stability.
Dipole MomentA measure of the overall polarity of the molecule.Influences solubility and intermolecular forces.
MEP SurfaceA map of the electrostatic potential on the molecular surface.Identifies reactive sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations in Related Systems

For example, MD simulations have been used to investigate the binding of indeno[1,2-b]quinoline-9,11-diones to DNA. nih.gov In such studies, the system is typically set up by placing the ligand and the biological macromolecule in a simulation box filled with water molecules and ions to mimic physiological conditions. The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom over time. nih.gov

An MD simulation of this compound in a relevant biological context, for instance, interacting with a protein active site, would involve several key steps:

System Setup: Building an atomistic model of the ligand-protein complex, solvating it in a water box, and adding counter-ions to neutralize the system. nih.gov

Minimization: Removing any steric clashes or unfavorable contacts by minimizing the energy of the system. nih.gov

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to bring it to a stable state. This is often done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles. nih.gov

Production Run: Running the simulation for a sufficiently long time (nanoseconds to microseconds) to sample the conformational space and observe the dynamics of the system.

Analysis of the resulting trajectories can provide valuable insights, such as the stability of the ligand-protein complex, the specific hydrogen bonds and hydrophobic interactions involved in binding, and the conformational flexibility of both the ligand and the protein. nih.gov Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are common metrics used to assess the stability and flexibility of the system during the simulation. nih.gov

Table 2: Typical Steps and Outputs of a Molecular Dynamics Simulation

Simulation Step Purpose Key Parameters/Outputs
System SetupCreate a realistic model of the molecular system.Force field, water model, box size.
MinimizationRemove steric clashes and bad contacts.Potential energy of the system.
EquilibrationBring the system to the desired temperature and pressure.Temperature, pressure, density.
Production MDSample the conformational space and observe dynamics.Atomic trajectories over time.
AnalysisExtract meaningful information from the simulation.RMSD, RMSF, interaction energies, hydrogen bonds.

In Silico Approaches for Chemical Space Exploration

In silico methods, encompassing a wide range of computational techniques, are invaluable for exploring the chemical space around a lead compound like this compound. This exploration aims to identify analogs with improved properties, such as enhanced biological activity or better pharmacokinetic profiles.

One common in silico approach is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be performed against a specific protein target to predict its binding mode and affinity. The results can then be used to virtually screen libraries of related compounds to identify those with potentially higher binding affinities. For example, docking studies on indeno[1,2-b]quinoline-9,11-diones have been used to estimate their binding affinities to DNA. nih.gov

Another important aspect of chemical space exploration is the prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Computational models can be used to estimate properties such as solubility, permeability, and metabolic stability for this compound and its analogs. These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of the drug discovery process.

Furthermore, quantitative structure-activity relationship (QSAR) models can be developed once a set of analogs with measured biological activities is available. QSAR models correlate the chemical structure of compounds with their biological activity, allowing for the prediction of activity for new, untested compounds.

The exploration of chemical space around the 1-oxo-indan core can also involve the generation of virtual libraries of derivatives by modifying the substituents on the aromatic ring or the amide group. These virtual compounds can then be subjected to the in silico screening methods described above to identify promising candidates for further investigation.

Table 3: Common In Silico Methods for Chemical Space Exploration

Method Description Application for this compound
Molecular DockingPredicts the binding orientation and affinity of a ligand to a receptor.Identify potential biological targets and screen for potent analogs.
Virtual ScreeningComputationally screens large libraries of compounds against a target.Discover new derivatives with improved binding characteristics.
ADME PredictionPredicts the pharmacokinetic properties of a compound.Assess the drug-likeness of analogs early in the discovery process.
QSAR ModelingCorrelates chemical structure with biological activity.Predict the activity of novel analogs and guide lead optimization.

Role of 1 Oxo Indan 5 Carboxylic Acid Amide As a Chemical Scaffold in Research

Utilization as a Building Block for Complex Organic Synthesis

The 1-oxo-indan-5-carboxylic acid amide moiety serves as a crucial starting material or key intermediate in the synthesis of more elaborate molecular architectures. Its reactive ketone and amide functionalities, coupled with the stable indan (B1671822) core, allow for a variety of chemical transformations, making it an attractive building block for constructing complex organic molecules.

A significant application of this scaffold is in the synthesis of 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives, which are being investigated as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in various diseases, including pancreatic cancer. nih.govacs.orgresearchgate.netsci-hub.senih.govelsevierpure.comsci-hub.se The synthesis of these inhibitors often commences with the this compound core, which undergoes a series of chemical modifications to introduce the desired pharmacophoric elements.

The general synthetic strategy involves the transformation of the ketone group at the 1-position into an amino group, and subsequent derivatization at this new chiral center. This process highlights the utility of the 1-oxo-indan scaffold in generating stereochemically defined molecules, which is critical for achieving specific biological interactions.

Table 1: Synthetic Intermediates Derived from this compound Scaffold

Starting Material/Intermediate Transformation Resulting Scaffold Application Reference
1-Oxo-indan-5-carboxylic acid derivative Reductive amination and further modifications 2-Amino-2,3-dihydro-1H-indene-5-carboxamide Core for DDR1 inhibitors nih.govacs.orgsci-hub.se
5-Bromopyrimidine Buchwald–Hartwig amination Coupling with indane core Introduction of pyrimidine (B1678525) moiety nih.govacs.org
Boc-protected aminoindane Alkylation and deprotection Substituted aminoindane intermediates Generation of diverse derivatives nih.govacs.orgsci-hub.se

Application in the Design and Development of Novel Chemical Entities

The this compound scaffold has been instrumental in the design and development of novel chemical entities with potential therapeutic applications. Its rigid structure provides a well-defined orientation for appended functional groups, facilitating their interaction with biological targets.

A prime example is the development of selective DDR1 inhibitors for the treatment of pancreatic cancer. nih.govacs.orgresearchgate.netsci-hub.senih.govelsevierpure.comsci-hub.se Researchers have utilized the 2-amino-2,3-dihydro-1H-indene-5-carboxamide framework, derived from the 1-oxo-indan precursor, to design potent inhibitors. nih.govacs.orgresearchgate.netsci-hub.senih.govelsevierpure.comsci-hub.se The design strategy focused on creating molecules that could effectively bind to the ATP-binding site of DDR1 while sparing other related kinases, such as Tropomyosin receptor kinases (Trks), to minimize potential off-target effects and associated neurotoxicity. nih.govacs.orgsci-hub.sesci-hub.se

The rationale behind using this scaffold was to move the nitrogen atom out of an initial isoindoline (B1297411) ring system, which showed some activity but lacked the desired selectivity. nih.govsci-hub.se This modification led to the synthesis of enantiomerically pure 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives that exhibited significantly improved DDR1 inhibitory potency and selectivity. nih.govsci-hub.se

Table 2: Novel Chemical Entities Based on the this compound Scaffold

Compound ID Target Therapeutic Area Key Structural Features Reference
Compound 7f DDR1 Pancreatic Cancer 2-amino-2,3-dihydro-1H-indene-5-carboxamide core with a trifluoromethyl group nih.govacs.orgresearchgate.net
Compound 7c (R-isomer) DDR1 Pancreatic Cancer Enantiomerically pure 2-amino-2,3-dihydro-1H-indene-5-carboxamide sci-hub.se
Compound 7d (S-isomer) DDR1 Pancreatic Cancer Enantiomerically pure 2-amino-2,3-dihydro-1H-indene-5-carboxamide sci-hub.se
Compounds 7j, 7k, 7l DDR1 Pancreatic Cancer Derivatives with ethyl, isopropyl, or tertiary butyl groups acs.org

Structure-Activity Relationship (SAR) Studies in Scaffold Design

The this compound scaffold is highly amenable to systematic structural modifications, making it an excellent template for conducting structure-activity relationship (SAR) studies. By synthesizing and evaluating a series of analogs with variations at different positions of the indan ring system, researchers can elucidate the key structural features required for optimal biological activity.

In the development of the aforementioned DDR1 inhibitors, extensive SAR studies were performed on the 2-amino-2,3-dihydro-1H-indene-5-carboxamide scaffold. acs.orgsci-hub.se These studies revealed critical insights into the molecular interactions governing the binding of these inhibitors to the DDR1 kinase domain.

For instance, the stereochemistry at the 2-position of the indane ring was found to be crucial for potency. The (R)-enantiomer (compound 7c) demonstrated significantly higher DDR1 inhibitory activity compared to the (S)-enantiomer (compound 7d), with IC50 values of 5.6 nM and 42.5 nM, respectively. sci-hub.se This difference in activity was attributed to the ability of the (R)-isomer to form a more favorable hydrogen bond with the gatekeeper residue Thr701 in the DDR1 binding site. sci-hub.se

Furthermore, SAR studies explored the impact of various substituents on the molecule. The replacement of a trifluoromethyl group in one of the lead compounds (7f) with ethyl (7j), isopropyl (7k), or tertiary butyl (7l) groups did not significantly alter the DDR1 inhibitory potency, indicating a degree of tolerance for different alkyl groups at this position. acs.org

Table 3: Structure-Activity Relationship (SAR) Findings for DDR1 Inhibitors

Compound ID Modification DDR1 IC50 (nM) Key Finding Reference
7c (R-isomer) Stereochemistry at C2 5.6 (R)-configuration is more potent sci-hub.se
7d (S-isomer) Stereochemistry at C2 42.5 (S)-configuration is less potent sci-hub.se
7f Trifluoromethyl group 14.9 Potent lead compound nih.govacs.orgresearchgate.net
7j Ethyl group 14.7 Similar potency to trifluoromethyl acs.org
7k Isopropyl group 15.0 Similar potency to trifluoromethyl acs.org
7l Tertiary butyl group 14.4 Similar potency to trifluoromethyl acs.org

Sustainable and Green Chemistry Approaches in the Synthesis of 1 Oxo Indan 5 Carboxylic Acid Amide

Solvent-Free Reaction Methodologies for Amide Formation

Solvent-free, or solid-state, reaction conditions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, recovery, and disposal. In the context of amide synthesis, these methods often involve the direct heating of a mixture of the carboxylic acid and the amine or an amine equivalent, sometimes with a catalyst.

One promising solvent-free approach for the synthesis of amides from carboxylic acids involves the use of boric acid as a catalyst. researchgate.netsemanticscholar.org This method typically involves the simple trituration of the carboxylic acid (such as 1-Oxo-indan-5-carboxylic acid), an amine source like urea, and a catalytic amount of boric acid, followed by direct heating. researchgate.netsemanticscholar.org The reaction proceeds rapidly and often results in high yields of the corresponding amide. The continuous removal of water formed during the reaction by evaporation shifts the equilibrium towards product formation, enhancing the reaction rate. semanticscholar.org This technique has been shown to be effective for a variety of carboxylic acids, including those with functional groups that might be sensitive under harsher conditions. semanticscholar.org

Another solvent-free strategy involves the direct reaction of a carboxylic acid with an amine under thermal conditions, sometimes facilitated by microwave irradiation, which is discussed in more detail in a later section. researchgate.net For the synthesis of 1-Oxo-indan-5-carboxylic acid amide, this would entail heating a mixture of 1-Oxo-indan-5-carboxylic acid and a suitable ammonia (B1221849) source. The simplicity of this approach, which avoids the need for activating agents and solvents, makes it an attractive green alternative.

Method Reactants Catalyst Conditions Key Advantages
Boric Acid CatalysisCarboxylic Acid, UreaBoric AcidTrituration, Direct HeatingSimple, rapid, high yield, solvent-free. researchgate.netsemanticscholar.org
Thermal AmidationCarboxylic Acid, AmineNone/CatalystHeatingAtom economical, no activating agents.

Development of Recyclable Catalytic Systems

The development of recyclable catalysts is a key principle of green chemistry, aiming to reduce waste and improve the economic viability of chemical processes. For the synthesis of this compound, heterogeneous catalysts and catalyst systems that can be easily recovered and reused are of particular interest.

Cellulose sulfuric acid has emerged as an efficient, biodegradable, and recyclable solid acid catalyst for various organic transformations. researchgate.net While its specific application to the synthesis of this compound has not been detailed, its utility in related syntheses, such as that of 1-oxo-hexahydroxanthene, suggests its potential. researchgate.net The catalyst is easily prepared, inexpensive, and can be recovered by simple filtration and reused multiple times without a significant loss of activity. researchgate.netresearchgate.net

Another approach involves the use of palladium immobilized on a supported ionic liquid phase (SILP). This type of heterogeneous catalyst has been successfully employed in the aminocarbonylation of iodo derivatives to produce amide-containing heterocyclic compounds. nih.gov For a potential synthesis of this compound from a corresponding halo-indan-1-one precursor, such a catalyst would offer the benefits of high efficiency, excellent recyclability, and low metal leaching. nih.gov The catalyst can often be reused for several cycles with minimal loss of performance. nih.gov

Furthermore, silica-supported oxovanadium Schiff base complexes have been demonstrated as effective and recyclable catalysts for oxidation reactions, which are sometimes a part of a multi-step synthesis leading to amide-containing final products. researchgate.net The heterogeneous nature of these catalysts allows for easy recovery and reuse, preventing contamination of the product with the metal catalyst. researchgate.net

Catalyst System Catalyst Type Potential Application Recyclability Advantages
Cellulose Sulfuric AcidSolid AcidDirect amidationHigh, multiple reuses. researchgate.netBiodegradable, inexpensive, easy to handle. researchgate.net
Palladium on SILPHeterogeneous PalladiumAminocarbonylationExcellent, low leaching. nih.govHigh activity and selectivity. nih.gov
Silica-supported Oxovanadium Schiff BaseHeterogeneous Metal ComplexOxidation steps in synthesisHigh, minimal leaching. researchgate.netMild reaction conditions, high yields. researchgate.net

Microwave-Assisted Green Synthesis Techniques

Microwave-assisted organic synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, increase product yields, and often enhance product purity compared to conventional heating methods. nih.gov The direct interaction of microwave radiation with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions with fewer side products.

For the synthesis of this compound, microwave irradiation can be applied to the direct amidation of 1-Oxo-indan-5-carboxylic acid with an amine. nih.gov Solvent-free microwave-assisted synthesis is particularly attractive, where the reactants themselves absorb the microwave energy. nih.gov In some cases, a catalyst may be employed to further accelerate the reaction. For instance, the use of a small amount of a catalyst in conjunction with microwave heating can lead to the rapid and efficient formation of amides from carboxylic acids and amines. nih.gov

Microwave-assisted synthesis has been successfully used for the preparation of various heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) derivatives, demonstrating its versatility. nih.gov The significant reduction in reaction time, from hours to minutes, not only saves energy but also increases throughput, making it a highly efficient and sustainable method. nih.gov

Method Key Features Typical Reaction Time Advantages
Microwave-Assisted Direct AmidationSolvent-free or with minimal solventMinutesRapid heating, reduced reaction times, higher yields, increased purity. nih.gov

Biocatalytic Pathways for Amide Bond Formation

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes operate under mild conditions of temperature and pH, typically in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity, thus minimizing the need for protecting groups and reducing the formation of byproducts.

While specific research on the biocatalytic synthesis of this compound is not widely documented, general enzymatic strategies for amide bond formation are well-established and could be adapted for this purpose. Nitrile hydratase enzymes, for example, can be used in combination with a chemocatalyst in a one-pot system to construct amide bonds from nitriles. researchgate.net This integrated chemo- and biocatalytic approach provides an alternative retrosynthetic disconnection and can proceed under environmentally friendly conditions. researchgate.net

Another promising avenue is the use of carboxylic acid reductases (CARs). These enzymes can be engineered to catalyze the formation of amides from carboxylic acids and amines. mdpi.com The reaction proceeds via an acyl-adenylate intermediate, and optimization of reaction conditions can lead to high conversion rates. mdpi.com This method avoids the use of harsh reagents and organic solvents, aligning perfectly with the principles of green chemistry.

Enzyme Class Reaction Type Potential Precursor for Target Key Advantages
Nitrile HydrataseNitrile hydration1-Oxo-indan-5-carbonitrileMild conditions, high selectivity, can be combined with chemocatalysis. researchgate.net
Carboxylic Acid Reductase (engineered)Direct amidation1-Oxo-indan-5-carboxylic acidAqueous media, mild conditions, high conversion. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-oxo-indan-5-carboxylic acid amide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves coupling indanone-derived carboxylic acids with amines using activating agents like EDCI/HOBt or DCC. Solvent choice (e.g., DMF, THF) and temperature (room temp vs. reflux) critically impact reaction efficiency. For example, reflux in THF with DCC increased yields by 15–20% compared to room-temperature reactions due to enhanced solubility of intermediates .
  • Characterization : Post-synthesis, confirm structure via 1H^1H-NMR (amide proton resonance at δ 6.8–7.2 ppm) and IR spectroscopy (amide I band at ~1650 cm1^{-1}). Purity should be verified via HPLC (≥95%) .

Q. How can researchers validate the identity and purity of this compound derivatives?

  • Analytical Workflow :

  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) with <5 ppm error.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%).
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
    • Data Interpretation : Discrepancies in NMR splitting patterns may indicate stereochemical impurities, necessitating recrystallization or column chromatography .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the amide nitrogen) affect the biological activity of this compound?

  • Experimental Design :

  • SAR Studies : Synthesize analogs with alkyl, aryl, or heterocyclic substituents. Test in vitro bioactivity (e.g., enzyme inhibition assays).
  • Key Findings : Bulky substituents (e.g., benzyl groups) reduced solubility but enhanced target binding affinity by 30% in caspase-1 inhibition assays, as seen in related indanone amides .
    • Contradiction Resolution : Conflicting data on potency (e.g., IC50_{50} variability) may arise from assay conditions (pH, co-solvents). Normalize results using internal controls (e.g., reference inhibitors) .

Q. What computational strategies are effective for modeling the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses. Validate with MD simulations (e.g., GROMACS) to assess stability over 100 ns trajectories.
  • Pharmacophore Mapping : Align with known 5-HT3_3 antagonists, identifying critical H-bond donors/acceptors (e.g., carbonyl oxygen as a key pharmacophore element) .
    • Data Integration : Combine docking scores (ΔG < -8 kcal/mol) with experimental Ki values to prioritize analogs for synthesis .

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound analogs?

  • Root-Cause Analysis :

  • Assay Variability : Compare protocols (e.g., cell-free vs. cell-based assays). For example, discrepancies in IC50_{50} values (nM vs. μM) may stem from membrane permeability differences.
  • Compound Stability : Assess degradation under assay conditions via LC-MS. Acidic buffers may hydrolyze amides, generating false negatives .
    • Mitigation : Standardize assay conditions (pH 7.4, 37°C) and include stability controls .

Data Presentation Guidelines

Q. What are the best practices for reporting spectral and crystallographic data for novel this compound derivatives?

  • Spectral Data :

  • NMR : Report coupling constants (J in Hz) and integration ratios. For diastereomers, include NOESY/ROESY correlations.
  • X-ray Crystallography : Provide CCDC deposition numbers, bond lengths/angles, and thermal ellipsoid plots for key atoms .
    • Supplementary Material : Deposit raw spectral data (e.g., .dx/.jdx files) in public repositories like Zenodo for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.